molecular formula C16H13ClO3 B8065870 (E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate

(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate

Cat. No.: B8065870
M. Wt: 288.72 g/mol
InChI Key: ATGFXXLXIGQIDG-UHFFFAOYSA-N
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Description

(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate (: 1268246-12-3) is a high-purity organic compound with a molecular formula of C₁₆H₁₃ClO₃ and a molecular weight of 288.73 g/mol . This chemical serves as a versatile and valuable synthetic intermediate in advanced research and development. Its conjugated molecular structure, featuring a styryl backbone, makes it a promising building block for the synthesis of complex functional materials . Researchers primarily explore its applications in the development of novel liquid crystals and organic optoelectronic compounds, where its structure can be further functionalized to tune electronic properties and molecular assembly . The compound is strictly for research and further manufacturing purposes. It is not intended for diagnostic or therapeutic applications, nor for direct human or animal use. For research purposes, the product is characterized by a purity of ≥97% and should be stored at room temperature, preferably under an inert atmosphere such as nitrogen, to ensure stability .

Properties

IUPAC Name

methyl 4-[2-(2-chloro-4-hydroxyphenyl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-20-16(19)13-6-3-11(4-7-13)2-5-12-8-9-14(18)10-15(12)17/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGFXXLXIGQIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Preparation of Methyl 4-Formylbenzoate :
    Esterification of 4-carboxybenzaldehyde with methanol in the presence of sulfuric acid yields methyl 4-formylbenzoate.

  • Synthesis of (2-Chloro-4-methoxyphenyl)methylphosphonate :
    Treatment of 2-chloro-4-methoxybenzyl bromide with triethyl phosphite under reflux produces the phosphonate ester.

  • Coupling Reaction :
    Reacting methyl 4-formylbenzoate with the phosphonate ester in anhydrous tetrahydrofuran (THF) using potassium carbonate as a base generates (E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate. Typical yields range from 65–75%.

Key Data :

ParameterValue
Reaction Temperature0–25°C
Reaction Time12–24 hours
E-Selectivity>95%

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated Heck and Suzuki couplings offer alternative routes, particularly for introducing halogenated aryl groups. US6433214B1 highlights the use of arylzinc reagents in cross-couplings with sulfonate esters.

Heck Coupling Protocol:

  • Substrate Preparation :
    Methyl 4-vinylbenzoate is synthesized via esterification of 4-vinylbenzoic acid.

  • Coupling with 2-Chloro-4-iodophenol :
    Using Pd(OAc)₂ as a catalyst and triethylamine as a base, the reaction proceeds in DMF at 80°C, yielding the E-isomer preferentially (80–85% yield).

Advantages :

  • Tolerates electron-withdrawing groups (e.g., Cl).

  • Scalable for industrial production.

Chlorination Strategies for ortho-Substitution

Introducing the chlorine atom at the ortho position relative to the hydroxyl group requires directed electrophilic substitution. US5847236A details chlorination using Lewis acids (e.g., AlCl₃) and diaryl sulfides as catalysts.

Directed Chlorination of 4-Hydroxystyrene:

  • Protection of Hydroxyl Group :
    4-Hydroxystyrene is methylated using dimethyl sulfate to form 4-methoxystyrene.

  • Chlorination :
    Reaction with Cl₂ in the presence of AlCl₃ and diphenyl sulfide at 30–50°C selectively chlorinates the ortho position (90–95% selectivity).

  • Deprotection :
    BBr₃ in dichloromethane removes the methyl protecting group, yielding 2-chloro-4-hydroxystyrene.

Critical Parameters :

ParameterOptimal Range
Cl₂ Equivalents1.1–1.3
Catalyst Loading (AlCl₃)5–10 mol%

Final Deprotection and Isolation

Demethylation of the methoxy group in (E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C.

Demethylation Protocol:

  • Reaction Conditions :

    • BBr₃ (3.0 equiv), CH₂Cl₂, −78°C to 0°C, 2–4 hours.

  • Workup :
    Quench with methanol, followed by aqueous extraction and column chromatography (silica gel, hexane/ethyl acetate).

Yield : 70–85%

Comparative Analysis of Synthetic Routes

MethodYield (%)E-SelectivityScalability
Wittig-Horner65–75>95%High
Heck Coupling80–8590–95%Moderate
Directed Chlorination70–85>90%High

Key Findings :

  • The Wittig-Horner method offers superior stereocontrol but requires anhydrous conditions.

  • Heck coupling provides higher yields but demands expensive palladium catalysts.

  • Directed chlorination ensures regioselectivity but involves multiple protection/deprotection steps.

Industrial-Scale Considerations

CN102627591B and CN105017101A emphasize cost-effective oxidation and chlorination protocols using nitric acid and iron catalysts. For example, nitric acid-mediated oxidation of 2-chloro-4-methylsulfonyltoluene at 175–195°C produces 2-chloro-4-methylsulfonylbenzoic acid, which is esterified to the target compound.

Optimized Industrial Process :

  • Chlorination :
    4-Methylsulfonyltoluene + Cl₂ → 2-chloro-4-methylsulfonyltoluene (85% yield).

  • Oxidation :
    HNO₃ at 180°C converts the methyl group to a carboxylic acid.

  • Esterification :
    Methanol and H₂SO₄ yield the final methyl ester .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorinated styryl group can be reduced to form a saturated alkyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alkyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 4-Benzyloxy-2-hydroxybenzoate ()
  • Substituents : A benzyloxy group at the 4-position and a hydroxyl group at the 2-position.
  • Key Differences : Lacks the styryl linkage but shares the benzoate core. The benzyloxy group enhances lipophilicity compared to the hydroxystyryl group in the target compound.
  • Applications : Used in liquid crystal synthesis and polymer science due to its planar aromatic structure .
Methyl 4-((Diethylamino)methyl)benzoate ()
  • Substituents: A diethylamino-methyl group at the 4-position.
  • Key Differences: The amino group introduces basicity and water solubility (as hydrochloride salts), contrasting with the neutral hydroxystyryl group.
  • Synthesis : Microwave-assisted reactions achieve ≥95% purity, differing from the target compound’s classical reflux methods .
Methyl 4-(3-Chloropropoxy)-3-(trifluoromethyl)benzoate (Compound 63, )
  • Substituents : A 3-chloropropoxy chain and a trifluoromethyl group.
  • Key Differences : The trifluoromethyl group increases electronegativity and metabolic stability compared to the hydroxystyryl group.
  • Yield : 94% via nucleophilic substitution, higher than typical styryl syntheses .

Physicochemical Properties

Lipophilicity and Solubility
  • The hydroxystyryl group in the target compound enhances water solubility via hydrogen bonding, whereas benzyloxy () and trifluoromethyl () groups increase lipophilicity .
  • Aminoethyl derivatives () form water-soluble hydrochloride salts, critical for pharmacological applications .
Spectroscopic Data
  • NMR : The target compound’s styryl protons would show characteristic coupling constants (J ≈ 16 Hz for trans-configuration), distinct from the singlet aromatic protons in benzyloxy analogs (δ 8.3 in ) .
  • Mass Spectrometry : Styryl derivatives exhibit fragmentation patterns reflecting the loss of substituents (e.g., Cl or OH), while ureido derivatives () show [M+H]+ peaks at m/z 438–439 .

Biological Activity

(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters, characterized by the presence of a hydroxystyryl group and a chlorine atom. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₁ClO₃
  • Molecular Weight : 252.68 g/mol

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation by targeting specific pathways such as the epidermal growth factor receptor (EGFR) pathway. For instance, derivatives of benzoate esters have been studied for their ability to induce apoptosis in cancer cell lines through caspase activation .
  • Antimicrobial Properties : The presence of halogenated groups in organic compounds often enhances antimicrobial activity. Studies have reported that halogenated derivatives exhibit significant antibacterial and antifungal properties against a range of pathogens .

Anticancer Activity

A study focusing on the synthesis of new benzoate derivatives demonstrated that certain compounds could effectively inhibit EGFR tyrosine kinase activity, leading to cytotoxic effects in various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) . The results indicated that these compounds could activate the extrinsic apoptotic pathway, showcasing their potential as anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of compounds related to this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The studies revealed that these compounds exhibited a broad spectrum of activity, suggesting their utility in developing new antimicrobial therapies .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
This compoundAnticancerA54915.6
HepG212.3
HCT-11610.5
AntimicrobialStaphylococcus aureus8.7
Escherichia coli6.5

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin-based viability staining for rapid quantification. Compare MIC values with positive controls like ciprofloxacin .

Q. How can researchers engineer this compound for enhanced photophysical properties in material science applications?

  • Methodological Answer: Introduce electron-donating groups (e.g., –OCH₃) to redshift absorption/emission. Characterize via fluorescence quantum yield measurements and time-resolved spectroscopy. Explore solid-state packing using powder XRD to correlate structure with optoelectronic behavior .

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